Ethyl 4-[4-[[[(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]amino]methyl]phenoxy]benzoate, with the CAS number 129558-99-2, is a synthetic organic compound notable for its complex structure and potential applications in various scientific fields. The compound is classified under the category of pyrazole derivatives, which are known for their biological activity and utility in agrochemicals and pharmaceuticals.
The synthesis of Ethyl 4-[4-[[[(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]amino]methyl]phenoxy]benzoate typically involves multiple steps, including the formation of key intermediates. One common method includes reacting 4-chloro-3-ethyl-1-methyl-1H-pyrazole with carbonyl compounds to introduce the carbonyl group, followed by amination and etherification processes to construct the final ester structure.
Technical details of the synthesis may include:
The molecular formula for Ethyl 4-[4-[[[(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]amino]methyl]phenoxy]benzoate is with a molecular weight of approximately 441.907 g/mol.
CCOC(=O)c1ccc(Oc2ccc(CNC(=O)c3c(Cl)c(CC)nn3C)cc2)cc1
InChI=1S/C23H24ClN3O4/c1-4-19-20(24)21(27(3)26-19)22(28)25-14-15-6-10-17(11-7-15)31-18-12-8-16(9-13-18)23(29)30-5-2/h6-13H,4-5,14H2,1-3H3,(H,25,28)
The structure features a pyrazole ring, a benzoate moiety, and an ether linkage that contribute to its chemical properties and reactivity.
Ethyl 4-[4-[[(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]amino]methyl]phenoxy]benzoate can undergo several chemical reactions due to its functional groups:
These reactions are significant for modifying the compound's structure for specific applications.
The mechanism of action for Ethyl 4-[4-[[(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yyl)carbonyl]amino]methyl]phenoxy]benzoate involves its interaction with biological targets, particularly in pest control applications. The compound acts as an inhibitor against various plant pathogens by disrupting their metabolic pathways.
Research indicates that similar pyrazole derivatives inhibit key enzymes involved in pathogen growth, thus preventing disease progression in crops.
Ethyl 4-[4-[[[ (4-chloro -3 -ethyl -1 -methyl -1H -pyrazol -5 -yl)carbonyl]amino]methyl]phenoxy]benzoate has significant applications in:
This compound exemplifies the diverse utility of synthetic organic chemicals in both agricultural and medicinal chemistry contexts.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1